molecular formula C17H25N3O B6504491 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea CAS No. 1396803-48-7

1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea

Cat. No. B6504491
CAS RN: 1396803-48-7
M. Wt: 287.4 g/mol
InChI Key: KIAOWDWHFLCICQ-UHFFFAOYSA-N
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Description

1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea (BMBU) is a novel synthetic compound with a wide range of potential applications in scientific research. It is a highly versatile compound that can be synthesized in a variety of ways and used in a variety of contexts. BMBU has been used in a variety of biochemical and physiological studies, and has been found to have several advantages and limitations in lab experiments.

Scientific Research Applications

1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea has a wide range of potential applications in scientific research. It has been used as a substrate for the synthesis of novel compounds, as a reagent for the synthesis of peptides and proteins, as a catalyst for the synthesis of polymers, and as a tool for the study of various biochemical and physiological processes. This compound has also been used as an inhibitor of enzymes, as a ligand for the study of protein-ligand interactions, and as a tool for the study of membrane transport.

Mechanism of Action

Target of Action

It is suggested that it may be involved in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents , which suggests that the compound might interact with these reagents.

Mode of Action

The compound’s mode of action is likely related to its potential role in the SM cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in the SM cross-coupling reaction suggests that it may affect the biochemical pathways associated with carbon–carbon bond formation . The downstream effects of these pathways could include the synthesis of complex organic compounds.

Pharmacokinetics

The compound’s potential role in the sm cross-coupling reaction suggests that it may be readily prepared and generally environmentally benign , which could impact its bioavailability.

Result of Action

The result of the compound’s action is likely the facilitation of the SM cross-coupling reaction , leading to the formation of new carbon–carbon bonds. This could result in the synthesis of complex organic compounds.

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may also exhibit these characteristics.

Advantages and Limitations for Lab Experiments

1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea has several advantages and limitations for lab experiments. One of the main advantages is its versatility, as it can be synthesized in a variety of ways and used in a variety of contexts. This compound is also relatively easy to synthesize, and it is stable in a variety of conditions. However, this compound is not very soluble in water, and it is not very stable in acidic conditions. Additionally, this compound is a relatively expensive compound, which can limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for the use of 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea in scientific research. One potential direction is the use of this compound as a tool for the study of the mechanism of action of drugs and other compounds. This compound could also be used to study the regulation of cell signaling pathways and the expression of genes involved in the regulation of cell cycle progression. Additionally, this compound could be used to study the interaction of proteins and other biomolecules, and to develop new drugs and other compounds. Finally, this compound could be used as a tool for the study of the structure and function of enzymes, proteins, and other biomolecules.

Synthesis Methods

1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea can be synthesized in a variety of ways, including by using the reaction of benzyl(methyl)amine and tert-butyl isocyanate, or the reaction of benzyl(methyl)amine and 1,3-dibromopropane. The first method involves the reaction of benzyl(methyl)amine with tert-butyl isocyanate in the presence of a catalyst, such as a Lewis acid. The reaction yields this compound and tert-butyl urea. The second method involves the reaction of benzyl(methyl)amine with 1,3-dibromopropane in the presence of a base, such as sodium hydroxide. The reaction yields this compound and 1,3-dibromopropane.

properties

IUPAC Name

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-tert-butylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-17(2,3)19-16(21)18-12-8-9-13-20(4)14-15-10-6-5-7-11-15/h5-7,10-11H,12-14H2,1-4H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAOWDWHFLCICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC#CCN(C)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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